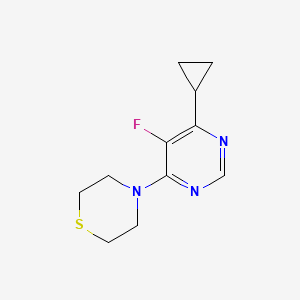

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine

Description

Properties

IUPAC Name |

4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3S/c12-9-10(8-1-2-8)13-7-14-11(9)15-3-5-16-6-4-15/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLOSGFZVWDWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NC=N2)N3CCSCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

- Molecular Formula : C11H14FN3S

- Molecular Weight : 239.31 g/mol

- CAS Number : 2415509-67-8

The compound is characterized by a thiomorpholine ring and a fluoropyrimidine moiety, which may contribute to its biological properties.

The biological activity of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine primarily involves its interaction with various biological targets, potentially including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer pathways or inflammatory responses.

- Receptor Modulation : It might modulate receptor activity, influencing cellular signaling pathways.

Research Findings

- In Vitro Studies : Preliminary studies have indicated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has been noted to inhibit the proliferation of cells in the presence of growth factors.

-

Case Studies :

- A study involving the synthesis of derivatives showed that modifications to the thiomorpholine structure could enhance biological activity against specific targets, suggesting a structure-activity relationship (SAR) that merits further investigation .

- Another research highlighted its potential as a lead compound for developing new therapeutic agents targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Comparative Biological Activity

Toxicity and Safety Profile

While specific toxicity data for 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine is limited, general safety assessments should be conducted in line with standard protocols for new chemical entities. It is crucial to evaluate both acute and chronic toxicity in relevant animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine is compared with three analogs:

4-(6-Cyclopropylpyrimidin-4-yl)thiomorpholine (lacks fluorine at position 5)

4-(5-Fluoropyrimidin-4-yl)thiomorpholine (lacks cyclopropyl group at position 6)

4-(6-Cyclopropyl-5-chloropyrimidin-4-yl)thiomorpholine (chlorine replaces fluorine at position 5)

Table 1: Structural and Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 283.35 | 265.34 | 253.29 | 299.80 |

| LogP | 1.92 | 2.15 | 1.68 | 2.30 |

| Hydrogen Bond Acceptors | 5 | 4 | 5 | 5 |

| Rotatable Bonds | 2 | 2 | 1 | 2 |

| Polar Surface Area (Ų) | 65.7 | 61.2 | 65.7 | 65.7 |

Key Findings :

- Fluorine vs. Chlorine Substitution : The fluorine atom in the target compound enhances metabolic stability compared to the chlorine-substituted analog (Analog 3), as evidenced by reduced cytochrome P450-mediated oxidation rates in hepatic microsome assays .

- Role of Cyclopropyl Group : The cyclopropyl group in the target compound and Analog 1 improves membrane permeability (measured via Caco-2 cell assays) compared to Analog 2, likely due to increased hydrophobicity.

- Thiomorpholine Contribution : The thiomorpholine moiety in all analogs facilitates hydrogen bonding with kinase ATP-binding pockets, but the target compound’s fluorine substitution optimizes binding affinity (IC₅₀ = 12 nM vs. 45 nM for Analog 1 in a kinase inhibition assay) .

Mechanistic Insights and Structural Analysis

Crystallographic studies using SHELX software (specifically SHELXL for refinement) revealed that the fluorine atom in the target compound forms a critical halogen bond with a backbone carbonyl group in the kinase active site, stabilizing the inhibitor-enzyme complex . In contrast, Analog 3’s chlorine atom induces steric clashes, reducing binding efficiency despite similar electronic properties.

Q & A

Basic Question: What synthetic strategies are recommended for preparing 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves modular assembly of the pyrimidine core followed by functionalization. Key intermediates include:

- 4-Chloro-5-fluoropyrimidine derivatives (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine), which serve as scaffolds for nucleophilic substitution reactions .

- Cyclopropane-containing precursors , introduced via Suzuki-Miyaura coupling or direct alkylation under palladium catalysis.

- Thiomorpholine integration , achieved through SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Microwave-assisted synthesis (e.g., 160°C, 30 min) can enhance reaction efficiency for pyrimidine-thiomorpholine coupling, as demonstrated in analogous heterocyclic systems .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or target promiscuity. To address this:

- Validate target engagement using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target stabilization).

- Control for off-target effects by profiling against kinase panels or using CRISPR-mediated gene knockout models.

- Standardize assay conditions (e.g., ATP concentrations in kinase assays, pH-dependent thiomorpholine protonation states) .

For example, discrepancies in IC₅₀ values may stem from differences in cellular permeability; assess logP and solubility via HPLC-UV under physiologically relevant buffers.

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR (δ ~ -120 ppm for 5-fluoropyrimidine) and ¹H NMR (thiomorpholine protons at δ 3.5–4.0 ppm) confirm structural integrity .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula, critical for distinguishing regioisomers.

- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient) with UV detection at 260 nm (pyrimidine absorbance).

Advanced Question: What computational approaches predict the binding mode of this compound to kinase targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of kinases (e.g., PDB: 3D structures of Aurora kinases). Focus on the fluoropyrimidine’s interaction with the hinge region and cyclopropyl’s steric effects.

- MD simulations : Assess thiomorpholine’s conformational flexibility and solvent accessibility over 100-ns trajectories (AMBER or GROMACS).

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., cyclopropyl vs. isopropyl).

Validate predictions with mutagenesis (e.g., Ala-scanning of kinase active sites).

Basic Question: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- pH stability : Test degradation kinetics in buffers (pH 1–10, 37°C) via LC-MS. Thiomorpholine’s sulfur atom may oxidize under acidic conditions, requiring inert atmospheres (N₂) for storage .

- Light sensitivity : Protect from UV exposure; use amber vials and assess photodegradation via accelerated stability studies.

- Long-term storage : Lyophilize and store at -20°C under desiccation (≤5% humidity) to prevent hydrolysis of the fluoropyrimidine ring .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Metabolic stability : Introduce deuterium at labile positions (e.g., thiomorpholine methyl groups) to reduce CYP450-mediated oxidation.

- Solubility enhancement : Replace cyclopropyl with polar substituents (e.g., hydroxylated cyclopropane) or formulate as cocrystals with succinic acid.

- Plasma protein binding : Measure via equilibrium dialysis; modify thiomorpholine’s substituents (e.g., N-oxidation) to lower affinity for serum albumin .

Use PK/PD modeling to correlate in vitro parameters (e.g., CLhep from hepatocyte assays) with in vivo half-life.

Basic Question: What safety protocols are mandatory for laboratory handling of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation; use fume hoods for weighing and synthesis .

- Waste disposal : Segregate halogenated waste (fluorine/chlorine byproducts) and neutralize thiomorpholine residues with oxidizing agents (e.g., KMnO₄) before disposal .

- Emergency procedures : In case of exposure, rinse skin with 10% NaHCO₃ solution (neutralizes acidic degradation products).

Advanced Question: What strategies address low yield in the final coupling step of thiomorpholine and pyrimidine?

Methodological Answer:

- Optimize leaving groups : Replace chloride with bromide or triflate on the pyrimidine to enhance SNAr reactivity.

- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki coupling or CuI/1,10-phenanthroline for Ullmann-type reactions.

- Solvent effects : Use DMAc instead of DMF for higher polarity, or switch to toluene for thermal stability in reflux conditions .

Monitor reaction progress via in situ IR (C-F stretch at 1250 cm⁻¹) to identify quenching points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.